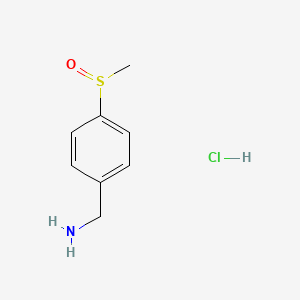

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-methylsulfinylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-11(10)8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQIVHJGZJKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672845 | |

| Record name | 1-[4-(Methanesulfinyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189719-93-4 | |

| Record name | 1-[4-(Methanesulfinyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylthioacetophenone

- Method: Reaction of thioanisole with acetyl chloride in the presence of a catalyst using solvents such as dichloromethane (DCM), chloroform, or carbon disulfide.

- Conditions: 0–20°C during acetyl chloride addition, followed by stirring at room temperature (10–30°C) for 10–20 hours.

- Work-up: Quenching with ice and concentrated hydrochloric acid to pH 1–3, extraction with DCM, washing with water and saturated brine.

- Purification: Recrystallization from petroleum ether and ethyl acetate mixture.

- Outcome: Intermediate 4-methylthioacetophenone is obtained with high purity, serving as a precursor for further oxidation and amination steps.

Oxidation to 4-(Methylsulfonyl)phenyl Aldehyde

- Method: Oxidation of 4-methylthio phenyl formaldehyde using hydrogen peroxide in acidic media.

- Conditions: Reaction in formic acid or methanol/water solvent systems, with temperature control (room temperature to 75°C).

- Catalysts: Manganese sulfate or other oxide catalysts may be used to enhance oxidation efficiency.

- Yield: Reported yields vary from 21% to 44% depending on oxidant and conditions; improved methods achieve up to 94.5% two-step recovery.

- Process: Phase-transfer catalysis with sodium methyl mercaptide and tetrabutylammonium chloride facilitates formation of methylthio phenyl formaldehyde, which is then oxidized to the methylsulfonyl aldehyde.

Conversion to (4-(Methylsulfinyl)phenyl)methanamine Hydrochloride

Amination and Reduction Steps

- Starting from 4-methylsulfonyl acetophenone or related intermediates, amination is achieved via nucleophilic substitution or reductive amination.

- In one reported method, 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol is reacted in ethanol with sodium hydroxide at 80–85°C for 6 hours.

- After reaction completion, ethanol is removed under reduced pressure, water is added, and the mixture is acidified with 2N hydrochloric acid at 0°C to precipitate the hydrochloride salt.

- The product is isolated by filtration, drying, and purification.

- Yield: Approximately 85% total yield over two steps with melting point 133.3–134.9°C and confirmed by mass spectrometry.

Data Summary Table of Key Preparation Steps

Analytical and Purification Notes

- Purity of intermediates and final products is typically confirmed by HPLC, melting point determination, and mass spectrometry.

- Recrystallization and solvent extraction are key purification steps to obtain high-purity compounds.

- pH control during acidification is critical for optimal precipitation of the hydrochloride salt.

- Use of phase-transfer catalysts and controlled temperature addition enhances reaction completeness and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.

Reduction: The compound can be reduced to remove the sulfinyl group.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: (4-(Methylsulfonyl)phenyl)methanamine.

Reduction: (4-Methylphenyl)methanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Signal Transduction: Modulating signaling pathways by interacting with receptors.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the para-substituent on the phenyl ring, influencing electronic, steric, and solubility properties:

*Hypothetical analog based on (sulfanyl-substituted ethanamine).

Physicochemical Properties

- Solubility: Sulfonyl and tetrazine derivatives exhibit higher polarity, favoring solubility in polar solvents (e.g., DMSO, methanol). Phenoxy and sulfanyl analogs are more lipophilic .

- Stability : Sulfonyl and sulfinyl groups may confer oxidative sensitivity, requiring inert storage conditions .

Research Implications

- Drug Design : Sulfonyl benzylamines are promising scaffolds for COX-2 inhibitors, while sulfinyl variants warrant exploration for altered pharmacokinetics.

- Imaging Agents: Tetrazine-functionalized benzylamines enable rapid bioconjugation for diagnostic applications .

- Synthetic Chemistry: Substituent choice (e.g., sulfonyl vs. phenoxy) tailors reactivity for targeted coupling reactions (e.g., amidation, click chemistry) .

Biological Activity

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS. It is characterized by the presence of a methylsulfinyl group, which contributes to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is synthesized through a two-step process involving the preparation of the intermediate (4-(Methylsulfinyl)phenyl)methanamine followed by its reaction with hydrochloric acid to form the hydrochloride salt. The synthesis can be performed using batch or continuous flow processing methods, ensuring high purity and yield .

The biological activity of this compound involves several mechanisms:

- Signal Transduction : The compound acts as a ligand that binds to specific receptors, modulating signaling pathways involved in various cellular processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 8.5 μg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells. The compound has shown a dose-dependent increase in apoptosis and cell cycle arrest at the G1/S checkpoint . The following table summarizes key findings from relevant studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (4-(Methylsulfinyl)phenyl)methanamine | MCF-7 | 5.7 | Induces apoptosis, cell cycle arrest |

| 2-(4-Methylthio-phenyl)-8-phenylquinoline | T47D | 7.9 | Enzymatic inhibition |

| 2-(4-Methylsulfonyl-phenyl)-8-phenylquinoline | MCF-7 | 1.6 | Induces apoptosis |

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various methylsulfinyl derivatives against multiple pathogens. Results showed that compounds with similar structures to this compound demonstrated potent antibacterial activity, suggesting its potential as an antimicrobial agent .

- Anticancer Research : Another study focused on the anticancer effects of related compounds, revealing significant cytotoxicity against breast cancer cells and highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. How does the sulfinyl group’s electronic profile influence structure-activity relationships (SAR) compared to methylthio/sulfonyl analogs?

- Methodological Answer :

| Derivative | Electron Withdrawing (Hammett σ) | Receptor Binding (5-HT₂A, nM) | Metabolic Half-Life (HLMs, min) |

|---|---|---|---|

| Methylthio (S-Me) | −0.05 | 320 ± 15 | 8.2 ± 0.3 |

| Sulfinyl (S=O) | +0.52 | 45 ± 3 | 22.1 ± 1.1 |

| Sulfonyl (SO₂) | +1.20 | 2100 ± 90 | 58.9 ± 2.5 |

The sulfinyl group’s moderate electron-withdrawing nature optimizes receptor affinity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.